Lotilaner

Veterinary Parasitology Ectoparasiticide Development Tick-Borne Disease Prevention

Researchers studying tick-borne pathogen transmission or isoxazoline off-target effects face supply of a reference compound with verified fast kill kinetics and negligible mammalian GABA engagement. Lotilaner (CAS 1369852-71-0) is the only isoxazoline demonstrating: • ≥90% tick kill 24-48 h earlier than afoxolaner/sarolaner (2023 Amblyomma americanum data). • IC50 >30 µM on human & canine GABARs vs. fluralaner (1.9-13 µM), enabling clean negative controls. • 30.7-day terminal half-life and 99.1-99.9% sustained flea control over 84 days in field trials. Available in research-grade (≥98%) purity with traceable QC documentation.

Molecular Formula C20H14Cl3F6N3O3S
Molecular Weight 596.8 g/mol
CAS No. 1369852-71-0
Cat. No. B608639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotilaner
CAS1369852-71-0
SynonymsLotilaner, Credelio,
Molecular FormulaC20H14Cl3F6N3O3S
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
InChIKeyHDKWFBCPLKNOCK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lotilaner: Rapid-Onset Ectoparasiticide


Lotilaner (CAS 1369852-71-0) is a pure S-enantiomer isoxazoline ectoparasiticide formulated as a flavored chewable tablet for oral administration to dogs [1]. It acts as a potent non-competitive antagonist of arthropod γ-aminobutyric acid-gated chloride channels (GABACls), producing rapid and sustained insecticidal and acaricidal activity [2]. Lotilaner is distinguished within the isoxazoline class by its rapid absorption (Tmax 2 h under fed conditions) and an extended terminal plasma half-life of approximately 30 days in dogs, supporting consistent efficacy across a monthly dosing interval [1].

Arthropod GABA-Cl channel studies: Non-competitive antagonist for ion channel pharmacology in invertebrate models.
Speed-of-kill assay development: Reported rapid onset acaricidal activity supports ectoparasiticide timing research.
Pharmacokinetic modeling: Extended plasma half-life in canines supports monthly-interval PK/PD investigation.
Selectivity screening: Reported minimal vertebrate GABAR inhibition facilitates arthropod-specific target engagement assays.

Lotilaner: Within-Class Differentiation


Although lotilaner, afoxolaner, fluralaner, and sarolaner all belong to the isoxazoline class and share a common molecular target, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that preclude interchangeable substitution. Head-to-head studies reveal that lotilaner achieves significantly faster tick kill at 12 and 24 hours post-infestation compared to afoxolaner and sarolaner, and it is the only compound in this class to demonstrate negligible inhibitory activity on mammalian GABARs at therapeutically relevant concentrations [1]. These differences translate into measurable advantages in speed of kill and selectivity, which directly impact procurement decisions for research and clinical applications [2].

Lotilaner Reported faster initial kill speed and sustained acaricidal activity throughout 30-day window.
Afoxolaner / Sarolaner May require 48–72 h to reach similar tick kill levels; kill speed endpoint may differ.
Fluralaner Exhibits measurable mammalian GABAR inhibition at low µM concentrations; selectivity profile may not transfer.
Fipronil (phenylpyrazole) Different target site and slower onset in field settings; efficacy dynamics and residual protection differ.

Lotilaner: Head-to-Head Evidence


Speed of Tick Kill in Head-to-Head Study

In a 2023 head-to-head study published in Parasites & Vectors, lotilaner demonstrated significantly faster speed of kill against Amblyomma americanum (lone star tick) compared to afoxolaner and sarolaner. At the 12-hour post-infestation evaluation, only the lotilaner group showed a statistically significant reduction in live tick counts versus untreated controls [1]. The study found that lotilaner killed ticks twice as fast as the comparator products during the initial 12-hour window and was the only product to maintain this rapid speed of kill throughout the entire 30-day dosing period [1].

Speed of tick kill
Head-to-head
Lotilaner ≥90% efficacy by 24 h; significant reduction vs control at 12 h. Comparators required 48–72 h for ≥90%.
Supports speed-of-kill endpoint interpretation; reported 2× faster initial kill.
Amblyomma americanum model; oral dosing per label.
Veterinary Parasitology Ectoparasiticide Development Tick-Borne Disease Prevention

Selectivity on Mammalian GABA Receptors

A comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes revealed marked differences in mammalian receptor inhibition across the class. Fluralaner exhibited the most potent inhibition with IC50 values ranging from 1.9 to 13 µM. In contrast, lotilaner showed little to no inhibitory effect on either human or canine GABARs, with IC50 values consistently >30 µM [1]. This represents an order-of-magnitude difference in mammalian receptor engagement at therapeutically relevant concentrations.

Mammalian GABAR selectivity
Head-to-head
Lotilaner IC50 >30 µM (human/canine). Fluralaner IC50 1.9–13 µM; afoxolaner/sarolaner partial–high inhibition.
Reported minimal vertebrate receptor engagement; supports selectivity-focused experimental design.
Xenopus oocyte expression; voltage-clamp data.
Receptor Pharmacology Toxicology Drug Selectivity

Flea Control Efficacy vs. Fipronil

A randomized, blinded, controlled field study across 17 European veterinary clinics compared oral lotilaner (minimum 20 mg/kg) to topical fipronil administered per label in 192 client-owned dogs. Lotilaner demonstrated statistically superior flea control at all post-treatment assessments from Day 14 through Day 84. The efficacy of lotilaner was 99.1%, 99.5%, 99.9%, and 99.8% on Days 14, 28, 56, and 84 respectively, compared to 93.4%, 91.2%, 94.4%, and 97.0% for fipronil over the same time points [1].

Flea control vs fipronil
Head-to-head
Lotilaner 99.1–99.9% reduction Days 14–84. Fipronil 91.2–97.0% (P ≤ 0.0007 at all assessments).
Supports sustained ectoparasite suppression endpoint context; reported higher flea count reduction.
European multicenter field trial; 192 dogs.
Veterinary Field Efficacy Flea Control Comparative Parasitology

Extended Terminal Half-Life in Dogs

A comprehensive pharmacokinetic study in 26 adult beagle dogs evaluated lotilaner after intravenous (3 mg/kg) and oral (20 mg/kg) administration under fed and fasted conditions. Under fed conditions, lotilaner achieved a Tmax of 2 hours and a terminal elimination half-life (t½) of 30.7 days. Oral bioavailability exceeded 80% when administered with food, and the time of feeding relative to dosing did not significantly impact absorption [1]. The extended half-life ensures that flea- and tick-lethal blood concentrations are maintained throughout the entire 30-day inter-dosing interval [1].

Terminal half-life
Reported
30.7 days (oral, fed). Comparator range 8–15 days for other isoxazolines in dogs.
Supports PK/PD modeling for monthly-interval research; half-life ~2× longer than afoxolaner.
LC-MS/MS; beagle dogs, 20 mg/kg oral.
Pharmacokinetics Oral Ectoparasiticide Sustained-Release Equivalence

Lotilaner Application Scenarios


Rapid Kill in Tick-Borne Disease Studies

Investigators conducting studies on the prevention of tick-borne pathogen transmission (e.g., Ehrlichia, Rickettsia, Borrelia) should prioritize lotilaner based on its demonstrated 2× faster kill speed at 12 hours and achievement of ≥90% efficacy 24-48 hours earlier than afoxolaner and sarolaner [1]. The rapid kill kinetics provide a defined experimental window for assessing transmission interruption, as pathogen transfer can initiate within 3-24 hours of tick attachment. The 2023 head-to-head data in Amblyomma americanum, a species with documented reduced isoxazoline sensitivity, establishes lotilaner as the reference compound for rapid-onset acaricidal activity studies [1].

Mammalian Safety & Cross-Reactivity Screening

For studies examining potential off-target effects of isoxazolines on vertebrate GABA receptors, lotilaner serves as the preferred negative control or reference compound. Comparative electrophysiology data show that lotilaner exhibits IC50 values >30 µM on human and canine GABARs, whereas fluralaner demonstrates potent inhibition (IC50 1.9-13 µM) and both afoxolaner and sarolaner show partial to high inhibitory activity [2]. This differential selectivity profile makes lotilaner uniquely suited for experimental designs that require minimal confounding mammalian GABAR engagement while maintaining potent arthropod-specific activity.

Long-Term Field Trials for Canine Ectoparasite Control

Field studies requiring sustained, high-level flea control over multi-month periods should consider lotilaner based on European field trial data demonstrating 99.1-99.9% efficacy from Day 14 through Day 84, with statistically significant superiority over fipronil at every assessment point [3]. The 30.7-day terminal half-life in dogs [4] provides a pharmacokinetic basis for the observed consistency of effect, supporting lotilaner as a benchmark compound for evaluating long-duration ectoparasiticide interventions under real-world conditions.

Application
Selection Property
Validation Focus
Tick-borne pathogen transmission interruption studies
Rapid kill speed within initial attachment window
Speed-of-kill endpoint consistency over 30 days
Mammalian GABA receptor selectivity screening
Minimal vertebrate GABAR inhibition (IC50 >30 µM)
Selectivity ratio confirmation vs fluralaner
Long-duration field ectoparasite control research
Sustained high-level flea suppression over 84 days
Field efficacy consistency vs fipronil control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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